![molecular formula C₂₆H₄₃NO₄S B1141898 14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin CAS No. 133787-61-8](/img/structure/B1141898.png)
14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin
Overview
Description
14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin is a synthetic derivative of mutilin, a naturally occurring antibiotic. This compound is known for its antibacterial properties and is used in various research and industrial applications. Its molecular formula is C26H43NO4S, and it has a molecular weight of 465.69 g/mol .
Mechanism of Action
Target of Action
It is categorized under antibacterials , suggesting that its targets could be bacterial cells or specific proteins within these cells.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 14-O-[(1-Amino-2-Methylpropan-2-yl)thioacetyl]Mutilin is not directly mentioned in the search results. Factors such as temperature, pH, and the presence of other substances could potentially influence its action. For instance, the compound is recommended to be stored at -20°C , suggesting that temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
14-O-[(1-Amino-2-Methylpropan-2-yl)thioacetyl]Mutilin interacts with various enzymes and proteins. It has been found to inhibit Cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2D1/6, CYP2E1, CYP2C11/9, and CYP3A/4 in rat liver microsomes (RLMs) and in human liver microsomes (HLMs) .
Cellular Effects
This compound has shown significant effects on various types of cells and cellular processes. It has excellent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus aureus (S. aureus), and Bacillus subtilis (B. subtilis) .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits the activity of Cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is stable and does not degrade easily .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been found to be effective at low doses, with the 50% effective dose (ED 50) being 5.74 mg/kg by the intravenous route .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with Cytochrome P450 enzymes, which are involved in drug metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After administration, it is diffused into all the tested tissues, especially into the intestine and lung .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin involves multiple steps, starting from the parent compound mutilin. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of mutilin are protected using suitable protecting groups to prevent unwanted reactions.
Thioacetylation: The protected mutilin is then subjected to thioacetylation using 1-amino-2-methylpropan-2-yl thioacetate under controlled conditions.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of mutilin are processed using automated reactors to ensure consistent quality and yield.
Purification: The crude product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Employed in biological studies to investigate its antibacterial properties and mechanisms of action.
Medicine: Explored for its potential use in developing new antibacterial drugs and treatments.
Comparison with Similar Compounds
Similar Compounds
Valnemulin: Another derivative of mutilin with similar antibacterial properties.
Tiamulin: A pleuromutilin antibiotic used in veterinary medicine.
Retapamulin: A topical antibiotic used to treat skin infections.
Uniqueness
14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin is unique due to its specific thioacetyl modification, which enhances its antibacterial activity and provides a broader spectrum of action compared to other similar compounds .
Properties
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(1-amino-2-methylpropan-2-yl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO4S/c1-8-24(6)13-19(31-20(29)14-32-23(4,5)15-27)25(7)16(2)9-11-26(17(3)22(24)30)12-10-18(28)21(25)26/h8,16-17,19,21-22,30H,1,9-15,27H2,2-7H3/t16-,17+,19-,21+,22+,24-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHAPCGDMNOXSA-ZHLRGWEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC(C)(C)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501215532 | |
| Record name | 14-O-[(1-Amino-2-methylpropan-2-yl)thioacetyl]mutilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501215532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133787-61-8 | |
| Record name | 14-O-[(1-Amino-2-methylpropan-2-yl)thioacetyl]mutilin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133787-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14-O-[(1-Amino-2-methylpropan-2-yl)thioacetyl]mutilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501215532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, [(2-amino-1,1-dimethylethyl)thio]-, 6-ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl ester, [3aS-(3aα,4β,5α,6α,8β,9α,9aβ,10S*)] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


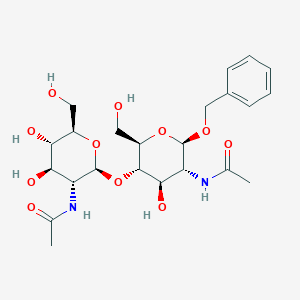
![N-[(2R,3R,4R,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1141821.png)

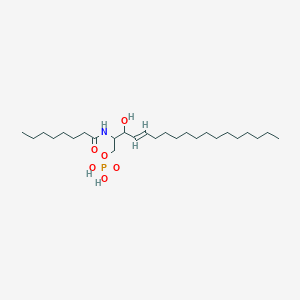

![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1141827.png)
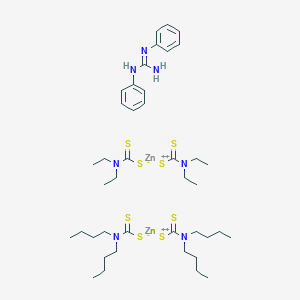
![1-[(1E,3Z,7Z)-6-methylcycloocta-1,3,7-trien-1-yl]ethanone](/img/structure/B1141829.png)
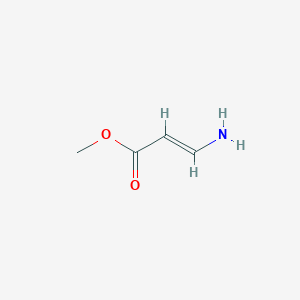

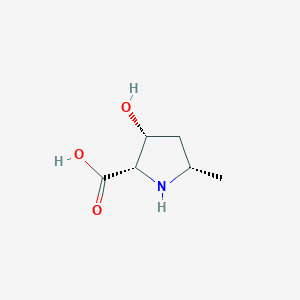
![(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol](/img/structure/B1141837.png)
![cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1141839.png)
